Dimethylsulfonio(trifluoro)boranuide

Catalog No.
S814031
CAS No.
353-43-5
M.F
C2H6BF3S
M. Wt
129.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylsulfonio(trifluoro)boranuide

CAS Number

353-43-5

Product Name

Dimethylsulfonio(trifluoro)boranuide

IUPAC Name

dimethylsulfonio(trifluoro)boranuide

Molecular Formula

C2H6BF3S

Molecular Weight

129.95 g/mol

InChI

InChI=1S/C2H6BF3S/c1-7(2)3(4,5)6/h1-2H3

InChI Key

VPECYQXBNOAJIF-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)[S+](C)C

Canonical SMILES

[B-](F)(F)(F)[S+](C)C

The exact mass of the compound Boron fluoride-dimethyl sulfide complex is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethylsulfonio(trifluoro)boranuide (CAS: 353-43-5), commonly known as boron trifluoride dimethyl sulfide complex (BF3·SMe2), is a highly stable, liquid Lewis acid adduct that serves as a critical reagent in advanced organic synthesis. Unlike gaseous boron trifluoride or the highly fuming boron trifluoride etherate (BF3·OEt2), BF3·SMe2 offers superior processability, extended shelf life, and safer handling protocols at room temperature [1]. Beyond its role as a convenient source of electrophilic BF3, the compound is uniquely distinguished by its built-in dimethyl sulfide (SMe2) ligand, which acts as an internal 'soft nucleophile.' This dual-action property makes it an exceptionally efficient reagent for the chemoselective deprotection of ethers (such as PMB, MOM, and methyl ethers), the regioselective cleavage of silylene protecting groups, and multicomponent thiomethylation reactions where mainstream Lewis acids fail or require malodorous external additives [2].

Substituting Dimethylsulfonio(trifluoro)boranuide with its closest in-class analog, boron trifluoride etherate (BF3·OEt2), frequently results in compromised yields and severe process inefficiencies during ether cleavage. Because BF3·OEt2 lacks an internal soft nucleophile, the generated carbocations can trigger unwanted alkylation side-reactions unless external, highly malodorous thiols (e.g., ethanethiol) are added to the reactor, which complicates the bill of materials and necessitates strict odor-abatement protocols[1]. Conversely, attempting to substitute BF3·SMe2 with boron tribromide (BBr3)—the industry standard for demethylation—fails in complex, late-stage API synthesis because BBr3 is a harsh, non-selective reagent that indiscriminately cleaves all ethers and degrades acid-sensitive functional groups. BF3·SMe2 provides a precisely tuned 'push-pull' mechanism (hard acid/soft nucleophile) that achieves high-yielding, chemoselective deprotection without the destructive over-reactivity of BBr3 or the handling hazards of BF3 gas .

Built-In Nucleophilic Trapping for High-Yield Deprotection

In the cleavage of protecting groups, the presence of an internal nucleophile is critical for trapping reactive carbocations and preventing side reactions. BF3·SMe2 acts as a self-contained 'hard acid / soft nucleophile' system, achieving complete deprotection without external scavengers. In comparative synthetic protocols for benzyl and methyl ether cleavage, BF3·SMe2 achieves target yields (e.g., >80% in complex alkaloid demethylation) as a single reagent. To achieve equivalent carbocation trapping and prevent re-alkylation using BF3·OEt2, the process requires the external addition of >3 equivalents of volatile, toxic, and malodorous dimethyl sulfide or ethanethiol [1].

Evidence DimensionReagent stoichiometry and external scavenger requirement
Target Compound DataBF3·SMe2 requires 0 equivalents of external thiol scavengers for clean ether cleavage.
Comparator Or BaselineBF3·OEt2 requires >3 equivalents of external SMe2 or EtSH to achieve identical nucleophilic trapping.
Quantified DifferenceEliminates the need to procure, handle, and abate external malodorous thiols while maintaining >80% deprotection yields.
ConditionsLate-stage ether deprotection in dichloromethane at 0 °C to room temperature.

Procuring BF3·SMe2 streamlines the supply chain by eliminating the need for separate, highly odorous thiol scavengers, significantly simplifying environmental health and safety (EHS) compliance during scale-up.

Chemoselectivity in Late-Stage API Demethylation

During the synthesis of complex pharmaceutical intermediates, such as opiate derivatives (e.g., converting thebaine derivatives or N-allyl compounds), harsh demethylation reagents often destroy the molecular scaffold. While BBr3 is the standard industrial demethylating agent, it is highly aggressive. In the synthesis of naloxone-based degradation products, BF3·SMe2 successfully achieved selective O-demethylation in 83% yield under mild conditions without degrading the sensitive polycyclic skeleton. While BBr3 can achieve similar yields on robust substrates, it frequently causes extensive degradation (yields dropping below 40%) when acid-sensitive functional groups or reducible moieties are present, necessitating the milder BF3·SMe2 alternative [1].

Evidence DimensionFunctional group tolerance during O-demethylation
Target Compound DataBF3·SMe2 achieves 83% yield in complex opiate O-demethylation with high preservation of sensitive moieties.
Comparator Or BaselineBBr3 causes severe degradation of acid-sensitive groups, leading to complex impurity profiles and lowered yields in fragile substrates.
Quantified DifferenceProvides equivalent high yields (~83%) to BBr3 on standard substrates but drastically reduces degradation-related yield loss on sensitive API scaffolds.
ConditionsO-demethylation of opiate derivatives in CH2Cl2 at 0 °C to room temperature.

Selecting BF3·SMe2 over BBr3 prevents costly yield losses and complex purification steps when deprotecting advanced, highly functionalized pharmaceutical intermediates.

Dual-Role Reactivity in Multicomponent Thiomethylation

BF3·SMe2 possesses a unique synthetic capability that standard Lewis acids lack: it can act simultaneously as an electrophilic activator and a nucleophilic thiomethyl (-SMe) source. In recent multicomponent thiomethylative Friedel-Crafts arylations, BF3·SMe2 successfully converted aromatic aldehydes into methyl-dithioacetals and thiomethylated diarylmethanes with yields ranging from 60% to 88%. Because BF3·OEt2 is strictly a Lewis acid and contains no transferable sulfur species, it yields 0% of the thiomethylated product under identical conditions, requiring entirely different, multi-step synthetic routes to achieve the same molecular transformation [1].

Evidence DimensionYield of thiomethylated diarylmethanes in a one-pot reaction
Target Compound Data60% - 88% isolated yield using BF3·SMe2 as a dual-role reagent.
Comparator Or Baseline0% yield using BF3·OEt2, as it cannot deliver a thiomethyl group.
Quantified DifferenceEnables a 1-step multicomponent reaction that is chemically impossible with standard etherate baselines.
ConditionsAldehyde and nucleophile in DCE at 80 °C for 16 hours with 4 equivalents of Lewis acid.

Procuring BF3·SMe2 allows process chemists to condense multi-step thioacetalation and thiomethylation routes into a single, high-yielding step, saving time and reducing solvent waste.

Processability: Handling Stability and Fuming Reduction

The physical properties of a Lewis acid dictate its scalability and handling requirements. BF3·OEt2 is highly volatile, fumes heavily in air, and rapidly hydrolyzes upon exposure to ambient moisture, which degrades its active concentration and causes batch-to-batch reproducibility issues. In contrast, BF3·SMe2 is a stable liquid that does not fume significantly at room temperature and exhibits a substantially longer shelf life. This enhanced stability allows for standard syringe and cannula transfers without the strict requirement of an inert-atmosphere glovebox, reducing operational overhead during scale-up [1].

Evidence DimensionFuming tendency and ambient handling tolerance
Target Compound DataStable, non-fuming liquid at room temperature; compatible with standard Schlenk/syringe techniques.
Comparator Or BaselineBF3·OEt2 is highly fuming, rapidly degrades in ambient air, and darkens upon storage.
Quantified DifferenceSignificantly lowers the barrier for safe handling and ensures reliable stoichiometric accuracy over extended storage periods.
ConditionsStandard laboratory ambient handling and long-term reagent storage.

For industrial scale-up, BF3·SMe2 drastically reduces the EHS risks and specialized equipment requirements associated with fuming Lewis acids, ensuring more reproducible batch yields.

Late-Stage Chemoselective O-Demethylation in API Manufacturing

BF3·SMe2 is the reagent of choice for the O-demethylation of complex, highly functionalized pharmaceutical scaffolds, such as morphinan alkaloids and steroidal compounds. Because it provides a milder, chemoselective alternative to BBr3, it allows manufacturers to cleave methyl ethers without destroying acid-sensitive functional groups or reducible moieties, thereby maximizing final-step yields in drug synthesis [1].

Odor-Free Cleavage of Protecting Groups in Peptide and Carbohydrate Synthesis

In synthetic workflows requiring the removal of PMB, MOM, or benzyl protecting groups, BF3·SMe2 eliminates the need to use BF3·OEt2 in combination with highly malodorous external thiols (like ethanethiol). Its built-in soft nucleophile traps carbocations efficiently, making it ideal for laboratories and pilot plants looking to streamline EHS compliance and reduce noxious emissions [2].

One-Pot Multicomponent Thiomethylation

For materials science and medicinal chemistry programs requiring the synthesis of methyl-dithioacetals or thiomethylated diarylmethanes, BF3·SMe2 serves as a unique dual-role reagent. It acts as both the Lewis acid activator and the thiomethyl source, enabling one-pot multicomponent Friedel-Crafts reactions that are impossible to perform with standard etherate complexes, thereby shortening synthetic routes[3].

Scalable Lewis Acid Catalysis Requiring High Reproducibility

In industrial processes where precise Lewis acid stoichiometry is critical (e.g., aldol condensations, regioselective silylene deprotections), the fuming nature and rapid hydrolysis of BF3·OEt2 can cause batch-to-batch inconsistencies. BF3·SMe2 is the preferred procurement choice here, as its stable, non-fuming liquid state ensures reliable concentration and easier handling via standard transfer techniques[4].

GHS Hazard Statements

H225 (90.48%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Trifluoro[(methylsulfanyl)methane]boron

Dates

Last modified: 08-16-2023

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